N-((3-(furan-3-yl)pyrazin-2-yl)methyl)picolinamide
Description
Properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c20-15(12-3-1-2-5-16-12)19-9-13-14(18-7-6-17-13)11-4-8-21-10-11/h1-8,10H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYRSMPNEHRFND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=NC=CN=C2C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)picolinamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Formation of the pyrazine ring: The pyrazine ring can be synthesized by the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.
Coupling of the furan and pyrazine rings: The furan and pyrazine rings are coupled through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate catalysts and conditions.
Formation of the picolinamide moiety: The picolinamide moiety is introduced through an amidation reaction, where the picolinic acid is reacted with an amine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, high-throughput screening for catalyst optimization, and process intensification techniques to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)picolinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)picolinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Research Findings and Trends
- Substituent Effects : Hydrophobic groups (e.g., tert-butyl, octyl) improve lipid solubility, while polar groups (e.g., hydroxypropyl, mercaptoethyl) enhance interactions with biological targets .
- Halogenation : Chlorine or fluorine at aryl positions boosts binding affinity and metabolic stability, critical for drug design .
- Heterocycle Choice : Pyrazine vs. pyridazine alters electronic density and hydrogen-bonding capacity, impacting target selectivity .
Biological Activity
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)picolinamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structural arrangement comprising a furan ring, a pyrazine moiety, and a picolinamide group. This combination is believed to enhance its binding affinity to biological targets, making it a promising candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. Similar compounds have demonstrated efficacy against various cancer cell lines, particularly lung carcinoma. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell survival and proliferation.
- Apoptosis Induction : It is suggested that the compound can trigger apoptosis in cancer cells by modulating key biochemical pathways.
- Interaction with Biological Targets : Binding affinities to specific receptors or enzymes lead to downstream effects that can alter cellular responses related to growth and survival.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown:
- In vitro Studies : The compound has been tested against lung carcinoma cell lines, demonstrating potent inhibitory effects on cell proliferation and viability .
Comparison with Similar Compounds
A comparative analysis of structurally similar compounds highlights the unique biological activity of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide | Benzamide instead of picolinamide | Moderate anticancer activity |
| N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiopheneamide | Thiophene moiety replaces picolinamide | Limited anticancer activity |
| N-(4-methylpyridin-2(1H)-one derivative | Contains a pyridine instead of a pyrazine structure | Antitumor properties |
This table illustrates how the presence of the picolinamide moiety in this compound enhances its binding affinity and biological efficacy compared to other derivatives.
Case Studies and Research Findings
- Cytotoxicity Assays : In studies utilizing MTT assays, this compound showed stronger cytotoxicity than standard chemotherapeutic agents like cisplatin against specific breast cancer cell lines (MCF7 and MDA-MB231). The compound induced apoptosis through activation of caspases involved in programmed cell death .
- Biochemical Pathways : Research indicates that similar compounds affect various biochemical pathways, including those related to inflammation and tumor growth. The modulation of these pathways suggests potential applications not only in oncology but also in inflammatory diseases .
Future Directions
Further research on this compound is warranted to better understand its full range of biological activities and therapeutic potential. Future studies could focus on:
- Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its anticancer effects.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models to support clinical development.
- Structure–Activity Relationship (SAR) : Investigating modifications to the chemical structure to enhance biological activity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
